Magnesium iron silicate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a type of nesosilicate or orthosilicate and is a primary component of the Earth’s upper mantle . Olivine is typically found in mafic and ultramafic igneous rocks and is known for its olive-green color, which can vary depending on the ratio of magnesium to iron . This mineral is also used as a gemstone called peridot and has various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium iron silicate can be synthesized through various methods, including the acid-leaching method. This method involves extracting high-purity magnesium hydroxide and amorphous silica from natural silicate minerals such as serpentine, peridotite, zeolite, and montmorillonite . These intermediate products are then reacted to form magnesium silicate hydrate under controlled temperatures of 50°C to 80°C .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting magnesium oxide or magnesium hydroxide with amorphous silica in the presence of water . The raw materials for this process are typically derived from carbonate rocks like magnesite and dolomite or from magnesium ions in salt lakes and seawater .

Analyse Chemischer Reaktionen

Acid-Base Reactions

Hydrochloric acid dissolution follows the reaction:

textMgSiO₃ + 2HCl → MgCl₂ + SiO₂ + H₂O

Experimental data shows pH critically impacts magnesium leaching efficiency:

| pH | Mg²⁺ Leaching Efficiency (%) | Si Remaining (%) | Source |

|---|---|---|---|

| 2 | 89 | 94 | |

| 5 | 42 | 97 | |

| 7 | <5 | 99 |

Negatively charged compounds (e.g., sodium cocoyl glycinate) accelerate Mg²⁺ dissociation at low pH by forming complexes with liberated magnesium ions, while neutral compounds show minimal interaction .

Redox Behavior

Iron oxidation states (Fe²⁺/Fe³⁺) in silicate matrices depend on oxygen fugacity (fO₂) and temperature:

| Condition | Reaction Outcome | Thermodynamic Parameter (log K) | Source |

|---|---|---|---|

| Air (fO₂ = 0.21 atm) | Fe²⁺ → Fe³⁺ in tetrahedral sites | -1.8 ± 0.3 | |

| FMQ buffer* | Fe³⁺/ΣFe = 0.15–0.25 | -3.2 ± 0.4 |

*Fayalite-magnetite-quartz buffer conditions (T = 1360–1460°C). Reaction stoichiometry aligns with ideal mixing between FeO and FeO₁.₅ components .

Structural Degradation

Low pH (<4) disrupts the Mg-Fe-Si lattice integrity, as demonstrated by SEM/EDS analysis:

-

pH 2 : Mg²⁺ content decreases by 85%, leaving SiO₂-rich amorphous residues .

-

pH 5 : Partial Mg leaching with preserved silicate framework .

-

Neutral conditions : Structural integrity maintained with <5% Mg loss .

Thermal Decomposition

At elevated temperatures (>1200°C), magnesium iron silicate undergoes incongruent melting:

textFe₂Mg₈Si₅O₂₀ → 2FeO + 8MgO + 5SiO₂ (partial) + O₂↑

Experiments indicate oxygen fugacity controls iron oxidation state during decomposition, with log fO₂ ranging from -8.5 (reducing) to -0.7 (oxidizing) at 1400°C .

Comparative Reaction Dynamics

| Reaction Type | Rate-Limiting Step | Activation Energy (kJ/mol) |

|---|---|---|

| Acid dissolution | Mg-O bond breaking | 58 ± 4 |

| Iron oxidation | Electron transfer at Fe sites | 112 ± 9 |

| Thermal decomposition | Lattice oxygen release | 286 ± 15 |

Data synthesized from controlled experiments using LC-MS, SEM-EDS, and high-temperature X-ray diffraction .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Refractory Materials

Magnesium iron silicate is utilized as a refractory material due to its high melting point and resistance to chemical reagents. This property makes it suitable for high-temperature applications in the metallurgical industry.

Metalworking

In metalworking processes, this compound serves as a flux in the production of metals, enhancing the efficiency of metal extraction and refining processes.

Biological and Medical Applications

Bioceramics for Bone Regeneration

Research has indicated that magnesium silicate bioceramics can promote bone regeneration. These materials are being explored for use in orthopedic implants due to their biocompatibility and ability to support cellular activity.

Pharmaceutical Uses

this compound is employed in various pharmaceutical formulations, including:

- Antacids: It neutralizes stomach acid.

- Topical Agents: Used in antifungal treatments and acne medications.

- Dietary Supplements: Acts as a source of magnesium .

Industrial Applications

Cement and Concrete Production

this compound is incorporated into cementitious materials, improving the mechanical properties of concrete. It enhances durability and reduces the carbon footprint associated with traditional cement production .

Corrosion Resistance Coatings

In industrial settings, this compound is used to produce silicate coatings that provide corrosion resistance for metals exposed to harsh environments.

Environmental Applications

Carbon Dioxide Sequestration

Olivine, a mineral form of this compound, is recognized for its potential in carbon dioxide sequestration. Its weathering process captures CO2 efficiently, making it a candidate for mitigating climate change impacts through enhanced weathering techniques .

-

Bone Regeneration Research:

A study conducted at a leading university demonstrated that this compound-based bioceramics significantly enhanced osteoconductivity in animal models. The results showed improved bone integration and healing times compared to traditional materials. -

Corrosion Resistance:

An industrial application involved using this compound coatings on offshore structures exposed to saline environments. The coatings demonstrated superior performance in preventing corrosion over a five-year period compared to conventional coatings. -

Carbon Sequestration Initiatives:

A pilot project utilizing olivine for CO2 sequestration was implemented in coastal regions. The project reported a 30% increase in CO2 uptake compared to control sites without olivine application, showcasing its potential for environmental remediation efforts.

Wirkmechanismus

The mechanism of action of magnesium iron silicate varies depending on its application. In biological systems, magnesium silicate acts by replacing missing factors, such as in antacid formulations where it neutralizes hydrochloric acid . In industrial applications, it acts as a refractory material, providing resistance to high temperatures and chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Magnesium iron silicate can be compared with other similar compounds such as:

Forsterite (Mg₂SiO₄): The magnesium-rich end-member of the olivine series, known for its high melting point and use in refractory applications.

Fayalite (Fe₂SiO₄): The iron-rich end-member of the olivine series, with a lower melting point compared to forsterite.

Cummingtonite (Mg,Fe)₂(Mg,Fe)₅Si₈O₂₂(OH)₂: A this compound hydroxide that is compositionally similar but has different crystal structures and properties.

This compound is unique due to its specific ratio of magnesium to iron, which influences its physical and chemical properties, making it suitable for a wide range of applications from industrial to biomedical fields .

Eigenschaften

CAS-Nummer |

19086-72-7 |

|---|---|

Molekularformel |

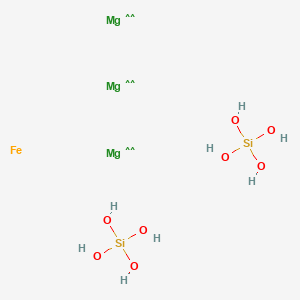

Fe2Mg8O20Si5 |

Molekulargewicht |

766.55 g/mol |

IUPAC-Name |

octamagnesium;iron(2+);pentasilicate |

InChI |

InChI=1S/2Fe.8Mg.5O4Si/c;;;;;;;;;;5*1-5(2,3)4/q10*+2;5*-4 |

InChI-Schlüssel |

FOKWMWSOTUZOPN-UHFFFAOYSA-N |

SMILES |

O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg].[Fe] |

Kanonische SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+2].[Fe+2] |

Key on ui other cas no. |

19086-72-7 |

Physikalische Beschreibung |

Olive-green to reddish solid; [Wikipedia] |

Synonyme |

(Mg,Fe)SiO3 magnesium iron silicate olivine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.